

DL-Glyceraldehyde 3-phosphate structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DL-Glyceraldehyde 3-phosphate

Cat. No.: B091680 Get Quote

DL-Glyceraldehyde 3-Phosphate: A Comprehensive Technical Guide

Introduction

DL-Glyceraldehyde 3-phosphate (DL-G3P) is a pivotal intermediate metabolite in several core biochemical pathways, most notably glycolysis and gluconeogenesis.[1][2][3][4][5][6][7][8] As a phosphorylated three-carbon sugar (a triose phosphate), it occupies a central position in cellular energy metabolism and biosynthesis.[1][3] This molecule exists as a racemic mixture of D- and L-enantiomers.[1] The D-isomer is the biologically active form in the central metabolic pathways of most organisms, while the L-form has been noted for its bactericidal activity, particularly against Escherichia coli, by targeting enzymes in phospholipid biosynthesis.[1][2] This guide provides an in-depth overview of the structure, chemical properties, and biological significance of **DL-Glyceraldehyde 3-phosphate**, complete with experimental protocols and pathway visualizations for researchers in the fields of biochemistry and drug development.

Chemical Structure and Properties

DL-Glyceraldehyde 3-phosphate is the 3-phospho derivative of glyceraldehyde.[4] Its structure consists of a glyceraldehyde backbone with a phosphate group esterified to the third carbon.[1][3]

General and Chemical Identifiers

The following table summarizes the key identifiers and chemical formulas for **DL-Glyceraldehyde 3-phosphate**.

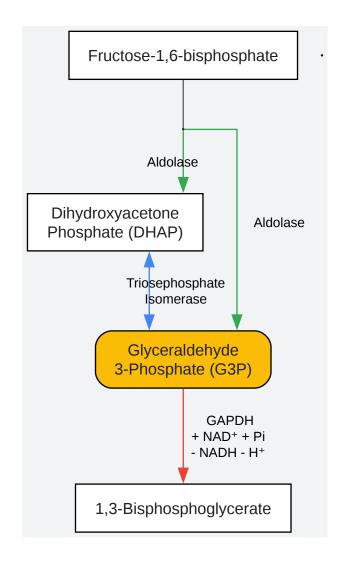
Identifier	Value	Source(s)
IUPAC Name	2-hydroxy-3-oxopropyl dihydrogen phosphate	[3]
Synonyms	G3P, GADP, GAP, 3- Phosphoglyceraldehyde, Triose phosphate	[3][6][8][9][10]
CAS Number	591-59-3	[1][3][4][5][9]
EC Number	209-721-7	[3][4]
Molecular Formula	СзН7О6Р	[3][4][5][8][9][10][11]
InChI Key	LXJXRIRHZLFYRP- UHFFFAOYSA-N	[1][3]

Physicochemical Properties

This table outlines the key physicochemical properties of **DL-Glyceraldehyde 3-phosphate**. Note that some values are predicted based on computational models.

Property	Value	Source(s)
Molecular Weight	170.06 g/mol	[1][4][11]
Form	Liquid (typically supplied as an aqueous solution)	[4][9][11]
Solubility	Water: 50 mg/mL	[4][9]
Storage Temperature	-20°C	[4][9]
Stability	≥ 2 years at -20°C	[9]
Boiling Point (Predicted)	399.2 ± 52.0 °C	[4]
Density (Predicted)	1.721 ± 0.06 g/cm ³	[4]
pKa (Predicted)	1.80 ± 0.10	[4]

Biological Role and Signaling Pathways


The primary role of glyceraldehyde 3-phosphate is as a key intermediate in the glycolytic pathway, which breaks down glucose to generate ATP and precursor molecules for other metabolic pathways.[12][13][14]

Glycolysis and Gluconeogenesis

In the sixth step of glycolysis, D-glyceraldehyde 3-phosphate is oxidized and phosphorylated by the enzyme Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) to form 1,3-bisphosphoglycerate.[12][13][14] This is a critical energy-yielding step, as it is coupled with the reduction of NAD+ to NADH.[12] The reaction is reversible and also participates in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors.[1] [13]

G3P is formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase, a reaction that also yields dihydroxyacetone phosphate (DHAP).[3][5] DHAP can be reversibly isomerized to G3P by triosephosphate isomerase, thus channeling both three-carbon units from fructose-1,6-bisphosphate into the subsequent steps of glycolysis.[1][5][11]

Click to download full resolution via product page

Caption: Central role of G3P in the glycolytic pathway.

Other Metabolic Roles

Beyond central carbon metabolism, G3P is also involved in:

- Photosynthesis (Calvin Cycle): In plants and algae, G3P is a product of the Calvin cycle and is used to regenerate ribulose-1,5-bisphosphate (RuBP) and to synthesize sugars for the rest of the plant.[3][8]
- Tryptophan Biosynthesis: G3P serves as a byproduct in the pathway for synthesizing the essential amino acid tryptophan.[3][6]

• Thiamine (Vitamin B1) Biosynthesis: It is a reactant in the biosynthesis of thiamine.[3]

Experimental Protocols

This section details methodologies for key experiments involving **DL-Glyceraldehyde 3-phosphate**, including its synthesis and its use as a substrate in enzyme assays.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This spectrophotometric assay measures the activity of GAPDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1][15][16]

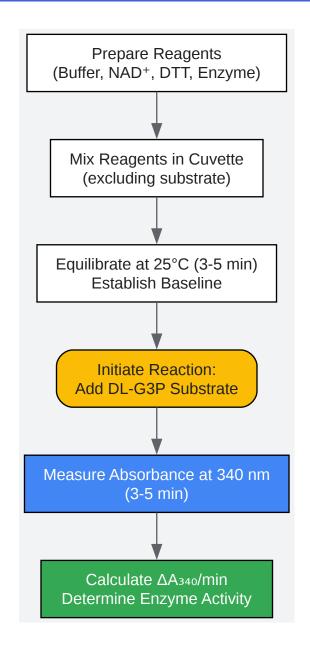
Principle: G3P + NAD+ + P_i --GAPDH--> 1,3-Bisphosphoglycerate + NADH + H+

Materials:

- 0.015 M Sodium pyrophosphate buffer, pH 8.5, containing 0.03 M sodium arsenate[16]
- 7.5 mM NAD+ solution[16]
- 0.1 M Dithiothreitol (DTT)[16]
- 0.015 M DL-Glyceraldehyde 3-phosphate (substrate)[1][16]
- Purified GAPDH enzyme solution
- Spectrophotometer capable of reading at 340 nm, with temperature control[16]

Methodology:

- Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[16]
- Prepare a reaction mixture in a cuvette by combining:
 - 2.6 mL Pyrophosphate/arsenate buffer
 - 0.1 mL 7.5 mM NAD+


Foundational & Exploratory

- o 0.1 mL 0.1 M DTT
- 0.1 mL appropriately diluted enzyme solution[16]
- Incubate the mixture in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline rate of absorbance change.[16]
- Initiate the reaction by adding 0.1 mL of 0.015 M DL-Glyceraldehyde 3-phosphate solution.
- Immediately begin recording the absorbance at 340 nm for 3-5 minutes.[16]
- Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the initial linear portion of the curve. Enzyme activity is proportional to this rate.[1][16]

Click to download full resolution via product page

Caption: Workflow for the GAPDH enzymatic activity assay.

Chemoenzymatic Synthesis of D-Glyceraldehyde 3-Phosphate

This protocol, based on the work of Tian et al. (2010), describes a two-step method for synthesizing D-G3P, which can be adapted for the racemic DL-form.[1]

Principle: The synthesis involves the chemical phosphorylation of a protected glyceraldehyde, followed by deprotection. For the DL-form, a racemic glyceraldehyde starting material would be

used.[1]

Methodology:

- Phosphorylation: React D-glyceraldehyde (or DL-glyceraldehyde) with a suitable protected phosphate donor. This step requires careful control of reaction conditions to ensure regioselectivity for the primary hydroxyl group.
- Deprotection: Remove the protecting groups from the phosphate moiety under controlled acidic conditions to yield the final G3P product.[1]
- Purification: The product is typically purified using chromatographic techniques, such as ionexchange chromatography, to separate it from unreacted starting materials and byproducts.
- Verification: The identity and purity of the synthesized G3P should be confirmed using analytical methods like NMR (see below) and mass spectrometry. For chiral synthesis, purity can be verified using chiral chromatography or specific enzymatic assays.[1]

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of G3P.

Characterization by ³¹P-NMR Spectroscopy

³¹P-NMR is a powerful non-invasive technique to monitor the phosphorylation of glyceraldehyde and characterize the resulting G3P in solution.[1]

Principle: The phosphorus nucleus (³¹P) has a distinct NMR signal that is highly sensitive to its chemical environment. The formation of the phosphate ester bond in G3P results in a characteristic chemical shift.

Methodology:

- Sample Preparation: Dissolve the synthesized G3P or the reaction mixture in a suitable deuterated solvent (e.g., D₂O).
- Data Acquisition: Acquire the 31 P-NMR spectrum. The signal for G3P is expected to appear in the phosphate monoester region of the spectrum, typically around δ 3–5 ppm.[1]
- Kinetic Analysis: For real-time monitoring of the synthesis reaction, spectra can be acquired at regular intervals. The increase in the intensity of the G3P signal over time can be used to determine reaction kinetics and conversion rates.[1]
- Internal Standard: For quantitative analysis, a known concentration of an internal standard (e.g., methylphosphonic acid) can be added to the sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DL-Glyceraldehyde 3-phosphate | 591-59-3 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glyceraldehyde 3-phosphate Wikipedia [en.wikipedia.org]
- 4. DL-GLYCERALDEHYDE 3-PHOSPHATE CAS#: 591-59-3 [m.chemicalbook.com]
- 5. DL-Glyceraldehyde-3-phosphate Biochemicals CAT N°: 17865 [bertin-bioreagent.com]
- 6. P. aeruginosa Metabolome Database: D-Glyceraldehyde 3-phosphate (PAMDB000257) [pseudomonas.umaryland.edu]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Glyceraldehyde_3-phosphate [bionity.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Cayman Chemical DL-Glyceraldehyde-3-phosphate, 591-59-3, 5 mg, Quantity: | Fisher Scientific [fishersci.com]
- 11. DL-Glyceraldehyde 3-phosphate 45-55 mg/mL aqueous soluti... [cymitquimica.com]

- 12. Glyceraldehyde 3-phosphate dehydrogenase Wikipedia [en.wikipedia.org]
- 13. Glyceraldehyde 3-phosphate dehydrogenase (EC 1 [proteinswebteam.github.io]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Novel Structures of Type 1 Glyceraldehyde-3-phosphate Dehydrogenase from Escherichia coli Provide New Insights into the Mechanism of Generation of 1,3-Bisphosphoglyceric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glyceraldehyde-3-Phosphate Dehydrogenase Assay | Worthington Biochemical [worthington-biochem.com]
- To cite this document: BenchChem. [DL-Glyceraldehyde 3-phosphate structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091680#dl-glyceraldehyde-3-phosphate-structureand-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com